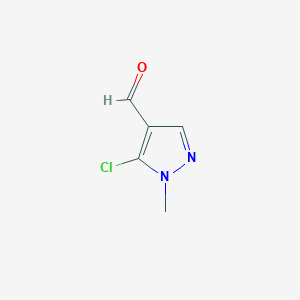

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDPKPJDXNQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569019 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117007-77-9 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated pyrazole derivative. While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs, primarily 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds are typically solids at room temperature.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| CAS Number | 883-38-5[1] | 947-95-5[2][3] |

| Molecular Formula | C₁₁H₉ClN₂O[1] | C₁₁H₉ClN₂O[2][3] |

| Molecular Weight | 220.66 g/mol [4] | 220.65 g/mol [2][3] |

| Appearance | Solid[1] | White to light yellow powder/crystal[2] |

| Melting Point | 63 °C[4] | 145-148 °C[2][3] |

| Boiling Point | 372.5 ± 42.0 °C (Predicted)[4] | 356.1 °C (Calculated)[2] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted)[4] | 1.26 g/cm³[2] |

Synthesis and Reactivity

The primary method for the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

The aldehyde functional group of this compound is expected to undergo typical reactions of aldehydes, such as nucleophilic addition and condensation reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. For instance, it can serve as a precursor for the synthesis of pyrazole derivatives with analgesic, anti-inflammatory, and anticonvulsant activities.[3]

Representative Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a representative protocol for the synthesis of a 5-chloro-pyrazole-4-carbaldehyde derivative, which can be adapted for this compound.

Materials:

-

Starting pyrazole (e.g., 5-chloro-1-methyl-1H-pyrazole)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring.

-

After the addition is complete, add the starting 5-chloro-1-methyl-1H-pyrazole to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Spectral Data

While specific spectral data for this compound is scarce in the literature, the expected spectral characteristics can be inferred from its analogs.

Table 2: Expected Spectral Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the aldehyde proton (CHO) is expected to appear in the downfield region of the spectrum, typically around δ 9.8-10.2 ppm for similar structures.[2] Other signals would correspond to the methyl group and the pyrazole ring proton. |

| ¹³C NMR | A resonance for the carbonyl carbon of the aldehyde group is expected in the range of δ 180-190 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1670-1700 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be expected. |

Applications in Research and Development

This compound and its derivatives are valuable building blocks in medicinal chemistry and agrochemical research. The pyrazole scaffold is a common feature in many biologically active compounds. The presence of the chloro and aldehyde functional groups allows for further chemical modifications to generate a diverse library of compounds for screening. These compounds have been investigated for a range of activities, including:

-

Pharmaceuticals: As intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and compounds with potential antimicrobial and anticancer properties.[4]

-

Agrochemicals: In the design of novel pesticides and herbicides.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack synthesis workflow.

Reactivity and Derivatization

This diagram outlines the key reactive site of this compound and its potential for creating derivatives.

Caption: Reactivity of the aldehyde group.

References

- 1. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [cymitquimica.com]

- 2. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 3. 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde 99 947-95-5 [sigmaaldrich.com]

- 4. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [myskinrecipes.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogues, primarily 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is included to provide valuable insights.

Molecular Structure and Properties

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted with a chlorine atom at the 5-position, a methyl group at the 1-position (one of the nitrogen atoms), and a carbaldehyde (formyl) group at the 4-position.

Chemical Identifiers and Physical Properties

Quantitative data for the target compound is sparse in publicly available literature. The following table summarizes key identifiers and physical properties, with data for the closely related 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provided for comparison.

| Property | This compound (Predicted/Inferred) | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1] |

| CAS Number | 34156-55-7 | 27006-76-4[2] |

| Molecular Formula | C₅H₅ClN₂O | C₆H₇ClN₂O[1] |

| Molecular Weight | 144.56 g/mol | 158.59 g/mol [1] |

| Appearance | Likely a solid | White to light yellow solid[3] |

| Melting Point | Not available | Not explicitly found, but likely a solid at room temperature |

| Boiling Point | Not available | Not available |

| Density | Not available | 1.511 Mg/m³[1] |

Spectroscopic Data

-

¹H NMR: A singlet for the aldehydic proton (CHO) is expected to appear significantly downfield. Signals for the methyl group protons (CH₃) and the pyrazole ring proton will also be present in their characteristic regions.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methyl carbon would be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group would be a prominent feature.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthesis via Vilsmeier-Haack Reaction

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 5-chloro-1-methyl-1H-pyrazole.

Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at 0°C. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

-

Formylation: 5-chloro-1-methyl-1H-pyrazole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography.

This protocol is based on the well-established synthesis of the analogous 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-5-pyrazolone.[2][3]

Applications in Research and Drug Development

Substituted pyrazoles are a significant class of compounds in medicinal chemistry and agrochemical research due to their diverse biological activities.[4] While specific applications for this compound are not documented, its structural motifs suggest potential as:

-

A versatile intermediate: The aldehyde functional group is readily transformable into a wide range of other functionalities, making it a valuable building block for the synthesis of more complex molecules.

-

A scaffold for bioactive compounds: The pyrazole core is present in numerous pharmaceuticals, and the specific substitution pattern of this molecule could be explored for the development of novel therapeutic agents. It can be used to synthesize fungicides.[3]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with the formation of a pyrazolone precursor, followed by a Vilsmeier-Haack reaction to introduce the chloro and formyl functionalities. This document offers detailed experimental protocols, quantitative data from analogous syntheses, and diagrams to illustrate the reaction pathways.

Core Synthesis Pathway

The most plausible and widely documented approach for synthesizing this compound involves a two-step sequence:

-

Synthesis of 1-methyl-1H-pyrazol-5(4H)-one: This precursor is synthesized through the condensation of ethyl acetoacetate with methylhydrazine.[1][2]

-

Vilsmeier-Haack Formylation and Chlorination: The pyrazolone intermediate is then subjected to the Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction achieves both chlorination at the 5-position and formylation at the 4-position to yield the target compound.[3][4][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the key steps, based on closely related syntheses. These values provide a benchmark for the synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Ethyl acetoacetate, Methylhydrazine | Ethanol | 78 (reflux) | 2 | ~100 | 95 | [3] |

| 2 | 1,3-dimethyl-5-pyrazolone | POCl₃, DMF | 80-90 | 1 | 70 | 92 | [3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one

Materials:

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol

-

To a solution of ethyl acetoacetate in ethanol, slowly add methylhydrazine dropwise under controlled temperature conditions (e.g., in an ice bath at 0°C).

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The resulting crude product can be washed with a minimal amount of cold anhydrous ethanol to yield the solid 1-methyl-1H-pyrazol-5(4H)-one.

Step 2: Vilsmeier-Haack Synthesis of this compound

Materials:

-

1-methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

In a three-neck flask equipped with a dropping funnel and a stirrer, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0°C and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Maintain the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 20-30 minutes to allow for the formation of the Vilsmeier reagent.

-

Slowly add the 1-methyl-1H-pyrazol-5(4H)-one prepared in Step 1 to the reaction mixture.

-

After the addition, gradually raise the temperature to 80-90°C and maintain it for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Extract the aqueous phase with ethyl acetate (4 x 10 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Pathway and Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the overall synthesis pathway and the mechanism of the Vilsmeier-Haack reaction.

Caption: Overall synthesis pathway for this compound.

Caption: Mechanism of the Vilsmeier-Haack reaction on the pyrazolone precursor.

References

An In-depth Technical Guide on the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. While a singular "discovery" event of this compound is not prominently documented, its synthesis is achieved through the well-established Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. This guide details the reaction mechanism, provides a composite experimental protocol based on established procedures for analogous compounds, and presents relevant chemical and physical data. The information is intended to equip researchers with the necessary knowledge for the laboratory-scale synthesis and utilization of this versatile intermediate.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive targets for organic synthesis. This compound serves as a crucial intermediate, possessing two reactive sites—a chloro group and a formyl group—that allow for further molecular elaboration and the synthesis of a wide array of derivatives. The presence of the chlorine atom at the 5-position is particularly significant as it provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of various functionalities to modulate the biological activity of the final compounds.

The Vilsmeier-Haack Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the simultaneous chlorination and formylation of an appropriate pyrazolone precursor.

Reaction Principle

The Vilsmeier-Haack reaction involves the treatment of an electron-rich aromatic or heterocyclic compound with a Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] In the case of pyrazole synthesis, the starting material is a pyrazolone. The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich position of the pyrazolone ring, leading to formylation. Concurrently, the hydroxyl group of the pyrazolone is substituted by a chlorine atom from the phosphorus oxychloride.

Precursor Synthesis

The necessary precursor for the synthesis of the title compound is 1-methyl-1H-pyrazol-5(4H)-one. This can be synthesized via the cyclocondensation reaction of methylhydrazine with an appropriate three-carbon building block such as ethyl acetoacetate.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the final product, compiled from analogous reactions and supplier specifications.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | Precursor |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reagent/Solvent |

| This compound | C₅H₅ClN₂O | 158.56 | Product |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 117007-77-9 |

| Appearance | Expected to be a solid |

| Melting Point | Data not available; analogous compounds melt in the range of 40-150°C |

| Boiling Point | Data not available |

| Solubility | Likely soluble in chlorinated solvents, ethyl acetate, and other common organic solvents |

Experimental Protocols

The following protocols are composite procedures based on the synthesis of structurally similar compounds.[2][3]

Synthesis of the Vilsmeier Reagent

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

Synthesis of this compound

Procedure:

-

To the freshly prepared Vilsmeier reagent, add 1-methyl-1H-pyrazol-5(4H)-one in small portions over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthetic route from the pyrazolone precursor to the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound is a valuable synthetic intermediate that is readily accessible through the Vilsmeier-Haack reaction of 1-methyl-1H-pyrazol-5(4H)-one. This technical guide provides a foundational understanding of its synthesis, offering a detailed, albeit composite, experimental protocol and key data points. The provided information is intended to facilitate the work of researchers in medicinal chemistry and related fields by providing a practical guide to the preparation of this versatile building block, thereby enabling the exploration of novel chemical entities with potential therapeutic applications. Further research into the optimization of this reaction and the exploration of the derivative chemistry of the title compound is encouraged.

References

Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this guide presents a detailed, predicted spectroscopic profile based on the analysis of closely related analogues. The included experimental protocols are derived from established synthetic methodologies for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.2 | Singlet | 1H | Pyrazole H3 proton |

| ~3.9 - 4.1 | Singlet | 3H | N-methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 190 | Aldehyde Carbonyl Carbon (-CHO) |

| ~145 - 150 | Pyrazole C5 (bearing Cl) |

| ~140 - 145 | Pyrazole C3 |

| ~110 - 115 | Pyrazole C4 (bearing CHO) |

| ~35 - 40 | N-methyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 3100 | Medium | C-H stretching (aromatic and methyl) |

| ~2820 and ~2720 | Medium, distinct | C-H stretching (aldehyde) |

| ~1670 - 1690 | Strong | C=O stretching (aldehyde) |

| ~1550 - 1600 | Medium to Strong | C=N and C=C stretching (pyrazole ring) |

| ~1000 - 1100 | Medium to Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| [M]+• (~158.02) | High | Molecular ion (with ³⁵Cl) |

| [M+2]+• (~160.02) | ~33% of [M]+• | Molecular ion (with ³⁷Cl) |

| [M-1]+ | Variable | Loss of H• from aldehyde |

| [M-29]+ | High | Loss of •CHO |

| [M-28]+ | Variable | Loss of CO |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds and is the most probable synthetic route for the title compound.[1][2][3][4][5][6]

Materials:

-

1-methylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This ex-situ formation of the Vilsmeier reagent should be performed under an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at 0°C for approximately 30 minutes.

-

Slowly add 1-methylpyrazole to the Vilsmeier reagent.

-

After the addition, remove the ice bath and heat the reaction mixture, typically to around 60-80°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS). The spectrum would be scanned over a mass range of m/z 50-500.

Visualizations

Below are diagrams illustrating the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a solid, crystalline compound. While specific experimental data for this exact compound is limited in publicly available literature, the properties of closely related analogs provide valuable insights. The following tables summarize the available and predicted physicochemical data.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₅ClN₂O | Calculated |

| Molecular Weight | 144.56 g/mol | Calculated |

| Appearance | White to light yellow solid | Based on analogs[1] |

| Melting Point | Data not available for this specific compound. For the related 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the melting point is 145-148 °C.[1][2] | It is important to note that the substitution pattern significantly affects the melting point. |

| Boiling Point | Predicted: 340.0 ± 22.0 °C at 760 mmHg for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] | Experimental data not available. |

| Density | Predicted: 1.3 ± 0.1 g/cm³ for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] | Experimental data not available. |

| Solubility | Good solubility in hot ethanol has been reported for a related compound.[4] | Generally soluble in common organic solvents. |

Table 2: Spectroscopic Data (Predicted/Typical for related compounds)

| Spectroscopy | Data |

| ¹H NMR | Expected signals for a methyl group (singlet), a pyrazole ring proton (singlet), and an aldehyde proton (singlet). |

| ¹³C NMR | Expected signals for the methyl carbon, pyrazole ring carbons, and the carbonyl carbon of the aldehyde. |

| IR (Infrared) | Characteristic absorption bands for C=O (aldehyde) stretching, C=N (pyrazole ring) stretching, and C-Cl stretching. |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted pyrazole ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for a variety of reactions such as condensation with amines to form Schiff bases, Knoevenagel condensation with active methylene compounds, and reduction to the corresponding alcohol.

-

Pyrazole Ring: The chloro-substituted pyrazole ring can undergo nucleophilic aromatic substitution, although this may require forcing conditions. The pyrazole ring itself is generally stable to a range of reaction conditions.

The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds like pyrazoles and is a viable route for the synthesis of the title compound. The following is a representative protocol based on procedures for analogous compounds.[1][5]

Reaction Scheme:

1-methyl-1H-pyrazol-5(4H)-one + POCl₃ + DMF → this compound

Materials:

-

1-methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, add 1-methyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.

-

Once the addition is complete, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

-

The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

A general workflow for the synthesis and purification is depicted below.

References

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Buy 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 883-38-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

The Ascendant Role of Pyrazole Carbaldehydes in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological evaluation, and mechanisms of action of pyrazole carbaldehydes. This whitepaper provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds that have garnered significant attention, pyrazole carbaldehydes have emerged as a promising class of molecules with a broad spectrum of biological activities. Their versatile structure allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide offers a deep dive into the burgeoning field of pyrazole carbaldehyde research, presenting key findings and methodologies to aid in the advancement of drug discovery programs.

Anticancer Potential of Pyrazole Carbaldehyde Derivatives

A significant body of research highlights the potent cytotoxic effects of pyrazole carbaldehyde derivatives against various cancer cell lines. These compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1] The aldehyde functional group serves as a crucial anchor for further chemical synthesis, enabling the creation of a diverse library of compounds with enhanced anticancer efficacy.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole carbaldehyde derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds, often comparable or superior to standard chemotherapeutic agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |

| Compound 75 | SMMC7721 (Liver) | 0.76 | 5-FU | >10 | [1] |

| Compound 75 | SGC7901 (Gastric) | 1.54 | 5-FU | >10 | [1] |

| Compound 75 | HCT116 (Colon) | 2.01 | 5-FU | >10 | [1] |

| Compound 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] |

| Compound 34 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] |

| Compound 35 | HepG2 (Liver) | 3.53 | - | - | [1] |

| Compound 35 | MCF-7 (Breast) | 6.71 | - | - | [1] |

| Compound 35 | HeLa (Cervical) | 5.16 | - | - | [1] |

| Compound 37 | MCF-7 (Breast) | 5.21 | - | - | [1] |

Antimicrobial Efficacy of Pyrazole Carbaldehydes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Pyrazole carbaldehydes have demonstrated promising activity against a range of pathogenic microorganisms.[2][3][4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Analysis of Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazole carbaldehyde derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |

| Compound [III]c | S. aureus | - | Ampicillin | - | [2] |

| Compound [III]e | E. coli | - | Ampicillin | - | [2] |

| Compound 2 | A. niger | 1 | Clotrimazole | - | [7] |

| Compound 3 | E. coli | 0.25 | Ciprofloxacin | - | [7] |

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - | [7] |

Anti-inflammatory Properties of Pyrazole Carbaldehydes

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, including carbaldehydes, have been investigated for their anti-inflammatory effects.[7][8][9][10] Many of these compounds exhibit their action through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][9]

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of pyrazole carbaldehyde derivatives, as determined by the carrageenan-induced paw edema model.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference Drug | % Inhibition by Reference | Citation |

| Pyrazole Derivative | Rat | 10 mg/kg | 65-80% | Indomethacin | 55% | [8] |

| Compound 4g | Rat | - | Good | Diclofenac | - | [10] |

| Compound 4h | Rat | - | Good | Diclofenac | - | [10] |

| Compound 4j | Rat | - | Good | Diclofenac | - | [10] |

| Compound 4 | - | - | Better than standard | Diclofenac Sodium | - | [7] |

Experimental Protocols

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[11][12][13][14][15]

Materials:

-

Substituted acetophenone

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Hydrazone Formation: A mixture of the substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

-

Vilsmeier-Haack Reagent Preparation: In a separate flask, anhydrous DMF is cooled to 0°C in an ice bath. POCl₃ (2-3 equivalents) is added dropwise to the cooled DMF with constant stirring. The mixture is stirred for an additional 30 minutes at 0°C to form the Vilsmeier-Haack reagent.

-

Cyclization and Formylation: The synthesized hydrazone (1 equivalent) is dissolved in anhydrous DMF and added dropwise to the pre-formed Vilsmeier-Haack reagent at 0°C. The reaction mixture is then stirred at room temperature for 30 minutes and subsequently heated to 60-80°C for 4-6 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice with vigorous stirring. The acidic solution is neutralized by the slow addition of a saturated NaHCO₃ solution until a pH of 7-8 is reached. The precipitated solid, the pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][8][16]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Test compounds (pyrazole carbaldehydes)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. A blank well containing only medium is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of a bacterial strain to an antimicrobial agent.[7][9][17][18][19]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA) plates

-

Tryptic Soy Broth (TSB)

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Test compounds (pyrazole carbaldehydes)

-

Standard antibiotic disks

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: Several colonies of the test bacterium are transferred from a fresh agar plate into a tube of TSB. The broth is incubated at 37°C until it reaches the turbidity of the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of an MHA plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds. The disks, along with standard antibiotic control disks, are placed on the surface of the inoculated MHA plate using sterile forceps. The disks should be gently pressed to ensure complete contact with the agar.

-

Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][10][20][21][22]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (pyrazole carbaldehydes)

-

Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted overnight before the experiment with free access to water.

-

Baseline Paw Volume Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or calipers.

-

Compound Administration: The animals are divided into groups. The control group receives the vehicle, the reference group receives the standard anti-inflammatory drug, and the test groups receive different doses of the pyrazole carbaldehyde derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: PI3K/Akt Signaling Pathway Inhibition by Pyrazole Carbaldehydes.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion and Future Directions

Pyrazole carbaldehydes represent a versatile and potent class of heterocyclic compounds with significant potential in drug discovery. The data and protocols presented in this technical guide underscore their promise as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the pyrazole scaffold, coupled with the reactivity of the carbaldehyde group, provides a robust platform for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical development. The integration of computational modeling and in vivo studies will be instrumental in advancing pyrazole carbaldehyde-based therapeutics from the laboratory to the clinic. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchhub.com [researchhub.com]

- 3. inotiv.com [inotiv.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cusabio.com [cusabio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. degres.eu [degres.eu]

- 13. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 15. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. apec.org [apec.org]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its role in the development of a multitude of therapeutic agents. This guide provides a comprehensive overview of pyrazole derivatives, delving into their synthesis, diverse pharmacological activities, mechanisms of action, and the intricate structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols for their synthesis and biological evaluation are also provided to facilitate further research and drug discovery endeavors.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole core can be achieved through several synthetic strategies, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions being the most prominent and widely employed methods.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and highly versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2][3]

Experimental Protocol: Knorr Pyrazole Synthesis of a Phenylpyrazolone Derivative [4]

-

Reactants: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction offers another efficient route to pyrazole synthesis. This method involves the reaction of a diazo compound with an alkyne or an alkene derivative.[6][7][8][9][10] A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ, enhancing the safety and practicality of the procedure.[6][8]

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition [6]

-

Tosylhydrazone Formation: To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the desired aldehyde (1.5 mmol) and stir the mixture at room temperature for 3 hours.

-

Diazo Compound Generation: Add a 5 N NaOH solution (1.5 mmol) and stir for an additional 20 minutes.

-

Cycloaddition: Add the dipolarophile (e.g., a terminal alkyne, 7.5 mmol) to the reaction mixture and stir at 50°C for 48 hours.

-

Work-up: Evaporate the volatile components under reduced pressure. Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL). Separate the organic layer and dry it over MgSO4.

-

Purification: After filtration and removal of the solvent, purify the crude product by flash chromatography to obtain the desired pyrazole derivative.

Biological Activities of Pyrazole Derivatives

Pyrazole-containing compounds exhibit a remarkably broad spectrum of pharmacological activities, underscoring their importance in drug discovery. These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been developed as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[11][12][13] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [14] |

| Rofecoxib | 18.55 | 0.53 | 35 | [15] |

| Compound 11 | - | 0.043 | - | [16] |

| Compound 12 | - | 0.049 | - | [16] |

| Compound 15 | - | 0.045 | - | [16] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [17][18][19][20][21]

-

Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test pyrazole derivatives in an appropriate assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells. Add various concentrations of the test compounds or a vehicle control. Incubate the plate to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Anticancer Activity

The pyrazole scaffold is a key feature in numerous anticancer agents that target various aspects of cancer cell proliferation and survival.[22][23][24][25] These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[24][26]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 37 | MCF-7 | 5.21 | [24] |

| Compound 43 | MCF-7 | 0.25 | [24] |

| Compound 33 | HCT116 | < 23.7 | [24] |

| Compound 34 | HCT116 | < 23.7 | [24] |

| Compound 60 | A549 | 4.63 - 5.54 | [24] |

| Compound 61 | HeLa | 4.63 - 5.54 | [24] |

| Compound 62 | MCF-7 | 4.63 - 5.54 | [24] |

| Compound 2 | MCF-7 | 6.57 | [22] |

| Compound 2 | HepG2 | 8.86 | [22] |

| Compound 4 | MDA-MB-231 | 6.36 | [27] |

| Compound 5 | MDA-MB-231 | 5.90 | [27] |

| Compound 4 | A2780 | 8.57 | [27] |

| Compound 1 | K562 | 7.31 | [27] |

Experimental Protocol: MTT Assay for Anticancer Activity [28][29]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][6][16][26][30] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 1 - 8 | [1] |

| Compound 12 | E. coli | 1 | [1] |

| Compound 17 | MRSA | 4 | [1] |

| Compound 18 | Gram-positive & Gram-negative | < 1 | [1] |

| Compound 23 | S. aureus, P. aeruginosa | 1.56 - 6.25 | [1] |

| Compound 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [16] |

| Compound 21a | A. niger, C. albicans | 2.9 - 7.8 | [16] |

| Compound 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | [30] |

| Compound 5c | E. coli, K. pneumoniae | 6.25 | [26] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing [2][3][17][22][31]

-

Compound Dilution: Prepare a series of two-fold dilutions of the test pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Kinase Inhibition

The pyrazole core is a key pharmacophore in a number of clinically successful protein kinase inhibitors.[8][12][24][31][32][33][34][35][36][37][38] These compounds are designed to target specific kinases that are dysregulated in diseases such as cancer and inflammatory disorders.

Table 4: Kinase Inhibitory Activity of Selected Pyrazole-Based Drugs

| Drug | Target Kinase(s) | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | [33][34][36] |

| Ruxolitinib | JAK2 | 2.8 | [33][34][36] |

| Crizotinib | ALK | < 200 (in sensitive cell lines) | [39] |

| Crizotinib | MET | < 200 (in sensitive cell lines) | [39] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [8] |

| Compound 1 | Akt1 | 61 | [35] |

| Compound 10 | Bcr-Abl | 14.2 | [35] |

| Compound 17 | Chk2 | 17.9 | [35] |

| Compound 1b | Haspin | 57 | [9] |

| Compound 1c | Haspin | 66 | [9] |

Experimental Protocol: General Kinase Inhibition Assay (e.g., for ALK or JAK2) [7][13][14][19][20][23][29][40][41]

-

Reagent Preparation: Prepare solutions of the purified recombinant kinase (e.g., ALK, JAK2), a suitable substrate (e.g., a peptide or protein), ATP, and the test pyrazole inhibitor in a kinase assay buffer.

-

Reaction Setup: In a 96-well plate, combine the kinase, test inhibitor at various concentrations, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or immunoassays.

-

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which pyrazole derivatives exert their therapeutic effects is crucial for rational drug design and development. This often involves the modulation of specific signaling pathways.

Celecoxib and the COX-2 Pathway

Celecoxib's anti-inflammatory and analgesic effects are primarily due to its selective inhibition of the COX-2 enzyme.[11][12][26][34] In inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, celecoxib reduces the levels of these inflammatory mediators.[26][34]

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[31][32][33][42][43] The JAK-STAT signaling pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses.[31][42] In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins, which in turn downregulates the expression of genes involved in cell proliferation and inflammation.[33]

Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT signaling cascade.

Crizotinib and the ALK Signaling Pathway

Crizotinib is a tyrosine kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase), MET, and ROS1.[4][10][11][28] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK.[11][32] This fusion protein results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as PI3K/AKT and MAPK.[28] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[4]

Caption: Crizotinib inhibits the EML4-ALK fusion protein in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is fundamental for the design of more potent and selective therapeutic agents.

-

For COX-2 Inhibition: The SAR for diarylpyrazoles like celecoxib has been extensively studied. A key feature for potent and selective COX-2 inhibition is the presence of a p-sulfonamidophenyl or a similar group at the N1 position of the pyrazole ring.[11][15][35][44] The trifluoromethyl group at the C3 position and a p-tolyl group at the C5 position are also crucial for optimal activity and selectivity.[11]

-

For Anticancer Activity: The SAR of anticancer pyrazoles is more diverse due to the wide range of molecular targets. However, certain general trends have been observed. For instance, in some series of pyrazole-based kinase inhibitors, specific substitutions on the phenyl rings attached to the pyrazole core can significantly influence their potency and selectivity.[22][23][25] The nature of the substituent at the N1 position can also modulate the anticancer activity.[23]

-

For Kinase Inhibition: In the design of pyrazole-based kinase inhibitors, the pyrazole ring often serves as a scaffold to orient key pharmacophoric groups that interact with the hinge region, the DFG motif, or other critical residues within the ATP-binding pocket of the kinase.[8][12][35][37] The substituents on the pyrazole ring are tailored to achieve selectivity for the target kinase.

Experimental Workflows

The discovery and development of novel pyrazole derivatives follow a structured workflow that integrates chemical synthesis with biological evaluation.

Caption: General workflow for the development of pyrazole-based drug candidates.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic methods to the intricate details of their mechanisms of action. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of pyrazole derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles to address unmet medical needs.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biointerfaceresearch.com [biointerfaceresearch.com]

- 27. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ClinPGx [clinpgx.org]

- 29. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 30. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rr-asia.woah.org [rr-asia.woah.org]

- 32. cancernetwork.com [cancernetwork.com]

- 33. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 36. cdn.mdedge.com [cdn.mdedge.com]

- 37. researchgate.net [researchgate.net]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. bpsbioscience.com [bpsbioscience.com]

- 41. qiagen.com [qiagen.com]

- 42. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 43. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of electron-rich heterocyclic systems. These application notes offer a comprehensive guide, including experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.

Introduction